molecular formula C9H7N3O2 B3045020 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1014631-58-3

1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3045020
CAS RN: 1014631-58-3
M. Wt: 189.17 g/mol
InChI Key: BKWTUCBUSLAMGU-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid” is likely a nitrogen-containing heterocyclic compound. Compounds with pyridin-2-yl and pyrazole structures are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized from different cyclic or acyclic precursors . For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyridin-2-yl ring and a pyrazole ring. The structure of similar compounds has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : This compound has been involved in the synthesis and characterization of new derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. These studies include NMR, IR spectroscopies, and HRMS analyses, contributing to the understanding of molecular structures and properties (Shen et al., 2012).

Reaction Mechanisms and Product Formation

  • Functionalization Reactions : Research has explored the functionalization reactions involving derivatives of 1H-pyrazole-3-carboxylic acid. For example, reactions with 2,3-diaminopyridine leading to the formation of diverse products highlight the compound's reactivity and potential in organic synthesis (Yıldırım, Kandemirli & Demir, 2005).

Chemical Properties and Applications

  • Coordination Polymers and Crystal Structures : Studies have demonstrated the use of pyrazole-carboxylate type ligands, including variants of 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, in forming coordination polymers with transition metals. These have diverse structural types and are significant in crystallography and material science (Zhao et al., 2014).

Optical and Fluorescence Properties

  • Optical Properties : Derivatives of this compound have been synthesized and studied for their optical properties, including fluorescence spectral characteristics. These studies are crucial for understanding the photophysical behavior of such compounds (Ge et al., 2014).

Molecular Interaction and Stability

  • Regiochemistry in Reactions : Research has also focused on the regiochemistry of electrophilic attack in compounds like 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole, closely related to this compound. This provides insights into the stability and reactivity of these compounds (Pask et al., 2006).

Potential Therapeutic Applications

  • Anticancer Properties : Organometallic complexes involving pyrazole-pyridine derivatives have shown potential as anticancer agents, highlighting the medicinal chemistry applications of these compounds (Stepanenko et al., 2011).

  • Antimicrobial Activity : Certain derivatives, when synthesized and modified, exhibit significant antimicrobial and antimycobacterial activities. This points to the potential of these compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

1-pyridin-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWTUCBUSLAMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630492
Record name 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1014631-58-3
Record name 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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